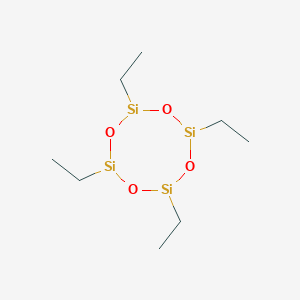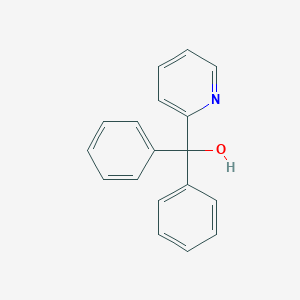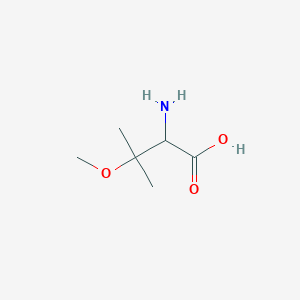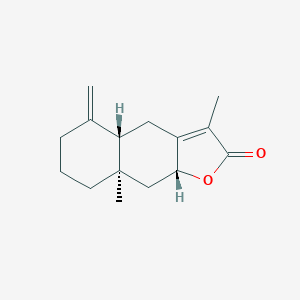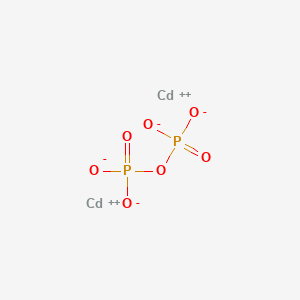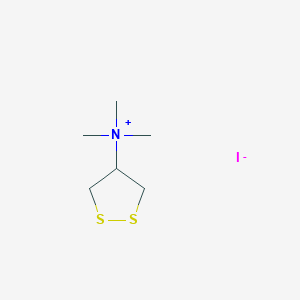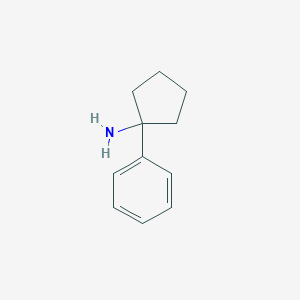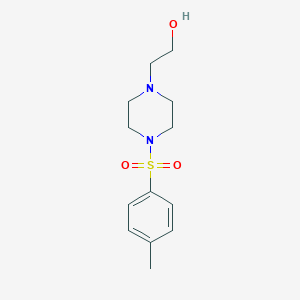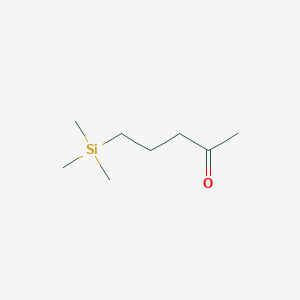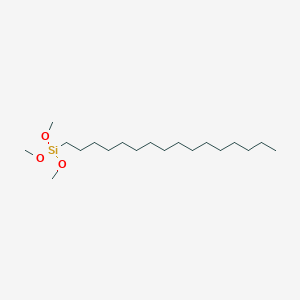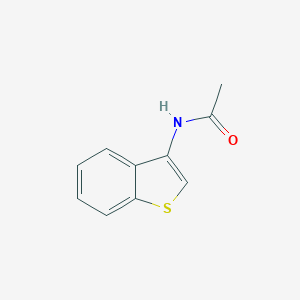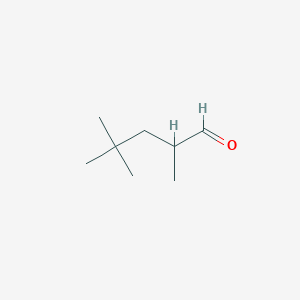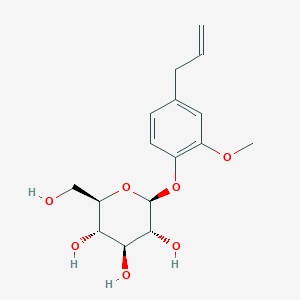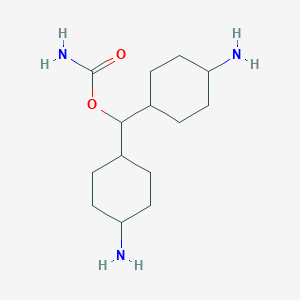![molecular formula C14H19N3O B103236 [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-28-7](/img/structure/B103236.png)
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of urea and has a unique chemical structure that makes it useful in different areas such as medicinal chemistry, biochemistry, and materials science. In
Mécanisme D'action
The mechanism of action of [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been studied for its potential use as a diagnostic tool for certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea. One area of interest is its potential use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a diagnostic tool for certain diseases. Additionally, its use as a fluorescent material in materials science and its potential use in catalytic reactions are areas that warrant further investigation.
Conclusion
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has potential applications in various scientific fields. Its unique chemical structure and properties make it useful in medicinal chemistry, biochemistry, and materials science. Further research is needed to fully understand its mechanism of action and to determine its potential applications in different areas.
Méthodes De Synthèse
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea can be synthesized through various methods. One of the most common methods is the reaction between 4-(2,4,6-Trimethylphenyl)but-3-en-2-ol and urea in the presence of a catalyst such as sulfuric acid. The reaction yields [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea as a white crystalline solid.
Applications De Recherche Scientifique
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has potential applications in various scientific fields. In medicinal chemistry, it has been studied for its anti-tumor properties and its ability to inhibit the growth of cancer cells. In biochemistry, it has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In materials science, it has been studied for its potential use as a fluorescent material.
Propriétés
Numéro CAS |
17014-28-7 |
|---|---|
Nom du produit |
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea |
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
[(Z)-[(E)-4-(2,4,6-trimethylphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C14H19N3O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)16-17-14(15)18/h5-8H,1-4H3,(H3,15,17,18)/b6-5+,16-12- |
Clé InChI |
CRWGRNBALLGNTR-YMGYJMORSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)/C=C/C(=N\NC(=O)N)/C)C |
SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=NNC(=O)N)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=CC(=NNC(=O)N)C)C |
Synonymes |
4-Mesityl-3-buten-2-one semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



